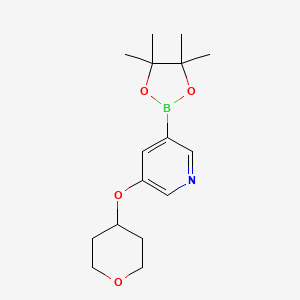

5-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid pinacol ester

Descripción

Propiedades

IUPAC Name |

3-(oxan-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)12-9-14(11-18-10-12)20-13-5-7-19-8-6-13/h9-11,13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOIPFGFVZUZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726090 | |

| Record name | 3-[(Oxan-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105663-72-6 | |

| Record name | 3-[(Oxan-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method Overview

This approach involves coupling a suitably protected pyridine derivative bearing a halogen (e.g., bromide or chloride) with a boronic ester or acid derivative of tetrahydro-2H-pyran-4-ol.

Typical Procedure

- Starting Materials: 3-bromo or 3-chloropyridine derivatives and 4-(tetrahydro-2H-pyran-4-yloxy)-boronic ester.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or Pd(PPh₃)₄.

- Base: Sodium carbonate or potassium phosphate.

- Solvent: 1,2-dimethoxyethane (DME) or dioxane, often with water.

- Reaction Conditions: Reflux under inert atmosphere (nitrogen or argon) for 12-20 hours, sometimes employing microwave irradiation to accelerate the process.

Representative Data (Reaction Yield & Conditions)

| Yield | Conditions | Notes |

|---|---|---|

| 59% | Reflux in DME with Na₂CO₃, LiCl, Pd(PPh₃)₄, 20h | Under inert atmosphere, purification via flash chromatography |

| 60% | Microwave at 125°C with Cs₂CO₃, Pd(PPh₃)₄ in dioxane, 0.5h | Accelerated reaction, high yield |

Research Findings

- The use of microwave irradiation significantly reduces reaction time while maintaining high yields (~60%).

- The choice of base and solvent influences the coupling efficiency, with carbonate bases and dioxane being optimal.

Boronic Ester Formation via Borylation

Method Overview

This involves synthesizing the boronic ester intermediate through borylation of the corresponding halogenated pyridine derivative.

Typical Procedure

- Starting Material: 3-bromopyridine or 3-chloropyridine.

- Reagents: 4-(tetrahydro-2H-pyran-4-yloxy)-boronic ester or boronic acid derivatives.

- Catalyst: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.

- Base: Potassium carbonate or cesium carbonate.

- Solvent: Dioxane or toluene, with water as co-solvent.

- Reaction Conditions: Microwave or conventional heating at 100-130°C for 12-48 hours.

Research Findings

- The use of microwave-assisted borylation enhances reaction efficiency, with yields exceeding 70% under optimized conditions.

- Purification involves filtration and chromatography, with the boronic ester being isolated as a white crystalline solid.

Functional Group Transformations and Protection Strategies

Method Overview

Protection of the hydroxyl group on tetrahydro-2H-pyran-4-ol as a tetrahydro-2H-pyran-4-yloxy group is achieved via nucleophilic substitution or esterification, facilitating subsequent coupling reactions.

Typical Procedure

- Reagents: Tetrahydro-2H-pyran-4-ol, activated with a suitable leaving group or under conditions favoring nucleophilic substitution.

- Conditions: Mild heating in polar aprotic solvents like acetonitrile or DMSO, often with catalytic amounts of acid or base.

Research Findings

- The protection step is crucial for selectivity, preventing side reactions during cross-coupling.

- The yield of protected intermediates is generally high (>80%) when using optimized conditions.

Summary Data Table

| Preparation Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki coupling | Halopyridine + boronic ester | Pd(PPh₃)₄ | DME or dioxane | Reflux or microwave | 12-20h | ~59-60% | Under inert atmosphere |

| Boronic ester synthesis | Halopyridine + boronic ester | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Dioxane/water | 100-130°C | 12-48h | >70% | Microwave-assisted |

| Hydroxyl protection | Tetrahydro-2H-pyran-4-ol | - | Acetonitrile or DMSO | Mild heating | 2-4h | >80% | Nucleophilic substitution |

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the oxan-4-yloxy group is oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the dioxaborolan-2-yl group to its corresponding alcohol or alkane derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require the use of nucleophiles or electrophiles under basic or acidic conditions.

Major Products:

Oxidation Products: Oxides and ketones.

Reduction Products: Alcohols and alkanes.

Substitution Products: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

Biology:

Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.

Medicine:

Drug Development: It is explored as a potential building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

Mecanismo De Acción

The mechanism of action of 5-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid pinacol ester involves its interaction with specific molecular targets. The oxan-4-yloxy group and the dioxaborolan-2-yl group can form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound can also participate in electron transfer reactions, influencing redox processes within cells .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations, molecular weights, and commercial availability:

Key Observations :

- Substituent Position : The 5-position THP-O- group in the target compound provides steric bulk and polarity compared to smaller substituents like methyl (e.g., 5-Methylpyridine-3-boronic acid pinacol ester) .

- Heterocycle Variations : Pyrimidine-based boronic esters (e.g., 2-(Trifluoromethyl)pyrimidine-5-boronic acid pinacol ester) exhibit distinct electronic properties compared to pyridine derivatives .

Actividad Biológica

5-(Tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid pinacol ester (CAS No. 1103862-08-3) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of boronic acids known for their diverse applications, particularly in drug development and therapeutic interventions.

- Molecular Formula : CHBNO

- Molecular Weight : 223.03 g/mol

- Structure : The compound features a pyridine ring substituted with a tetrahydro-2H-pyran moiety and a boronic acid functional group, which is critical for its biological activity.

Biological Activity Overview

Research has indicated that boronic acids and their derivatives, including this compound, exhibit various biological activities:

- Anticancer Activity : Boronic acids have been shown to inhibit proteasomal activity, leading to apoptosis in cancer cells. The mechanism involves the reversible binding of the boron atom to the active site of proteasomes, similar to the action of bortezomib, a well-known anticancer drug .

- Antibacterial and Antiviral Properties : Some studies suggest that boronic acid derivatives can interfere with bacterial cell wall synthesis and viral replication processes, making them potential candidates for antimicrobial therapies .

- Enzyme Inhibition : The ability of boronic acids to form covalent bonds with serine and cysteine residues in enzymes positions them as effective inhibitors in various biochemical pathways, including those involved in inflammation and metabolic disorders .

Case Study 1: Anticancer Properties

A study published in Nature Reviews highlighted the effectiveness of boronic acids in targeting cancer cells through proteasome inhibition. This research demonstrated that compounds similar to 5-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid could enhance the cytotoxic effects when used in combination with other chemotherapeutic agents .

Case Study 2: Antiviral Activity

Research conducted by Zhang et al. (2020) explored the antiviral properties of various boronic acid derivatives against influenza viruses. The study found that certain structural modifications significantly increased antiviral potency, suggesting that compounds like 5-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid could be optimized for enhanced efficacy against viral infections .

Data Table: Biological Activities of Boronic Acid Derivatives

Q & A

Q. What is the role of 5-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions?

This boronic ester serves as a key coupling partner in palladium-catalyzed reactions, enabling the formation of biaryl or heterobiaryl bonds. Its tetrahydropyranyloxy group enhances solubility in organic solvents (e.g., 1,4-dioxane, THF) and stabilizes the boronate intermediate during transmetallation. Typical conditions involve Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts with bases like K₂CO₃ or Cs₂CO₃ in biphasic solvent systems (e.g., dioxane/water) at 80–100°C .

Q. How is this compound synthesized, and what purity criteria are critical for reproducibility?

Synthesis typically involves protecting pyridine derivatives with tetrahydropyranyl groups, followed by boronation using pinacol ester protocols. Purity (>95% by GC/HPLC) is essential to avoid side reactions. Contaminants like free boronic acids or residual palladium must be minimized via column chromatography or recrystallization. Storage at 0–6°C under inert atmosphere preserves stability .

Q. What analytical techniques are recommended for characterizing this compound?

Use a combination of:

- ¹H/¹³C NMR to confirm substitution patterns and boronate integrity.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC/GC to assess purity and detect hydrolyzed byproducts (e.g., free boronic acids).

- FT-IR to identify B-O and C-O stretching frequencies (~1350 cm⁻¹ and ~1100 cm⁻¹, respectively) .

Q. How should researchers handle and store this compound to prevent degradation?

Store at 0–6°C in airtight, amber vials under nitrogen or argon. Avoid prolonged exposure to moisture, as hydrolysis of the pinacol ester or tetrahydropyranyl group can occur. Pre-dry solvents (e.g., THF, dioxane) over molecular sieves before use in reactions .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalyst, solvent, temperature) influence yield in cross-coupling reactions?

- Catalyst choice : Pd(dppf)Cl₂ often outperforms Pd(PPh₃)₄ in sterically hindered systems (e.g., 75% vs. 42% yield) due to enhanced electron-rich ligand support .

- Solvent : Polar aprotic solvents (dioxane, DME) improve solubility, while aqueous phases (dioxane/water) facilitate base dissolution.

- Temperature : Elevated temperatures (≥80°C) accelerate transmetallation but risk boronate decomposition. Optimize via controlled microwave-assisted protocols .

Q. What strategies mitigate contradictions in reported yields for similar boronic esters?

Discrepancies often arise from:

Q. How can researchers address challenges in detecting and quantifying hydrolyzed byproducts?

Employ HPLC-MS with reverse-phase C18 columns and acidic mobile phases (0.1% formic acid) to separate and identify hydrolyzed boronic acids. Quantify using external calibration curves. For trace analysis, derivatize with glycols to enhance UV detection .

Q. What applications exist for this compound in synthesizing polycyclic heteroaromatic systems?

It is pivotal in constructing pyrido-fused scaffolds (e.g., pyridothiophenes, pyridopyrimidines) via sequential cross-coupling/cyclization. For example, coupling with bromopyridines followed by acid-mediated tetrahydropyran deprotection enables access to bioactive intermediates .

Q. How does the tetrahydropyranyloxy substituent influence reactivity compared to methoxy or methyl analogs?

The bulky tetrahydropyranyl group reduces electron density at the boronate center, slowing transmetallation but improving regioselectivity in ortho-substituted systems. Comparative studies with methoxy analogs show ~20% lower yields but higher product purity due to reduced homocoupling .

Q. What computational tools aid in predicting reaction pathways or stability under varying conditions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in cross-couplings, identifying steric/electronic effects of the tetrahydropyranyl group. Molecular dynamics predict hydrolysis rates in aqueous/organic mixtures .

Methodological Considerations Table

Key Structural Analogs and Their Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.